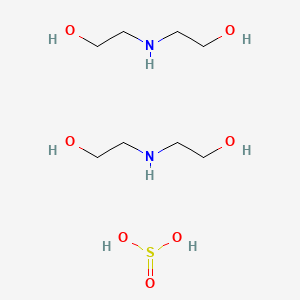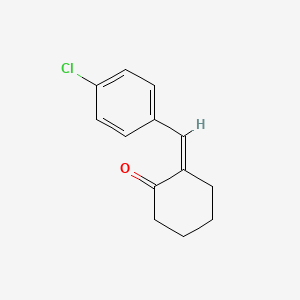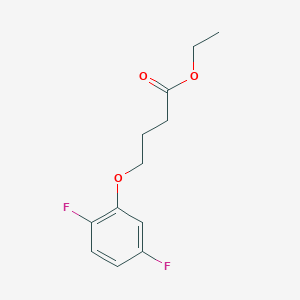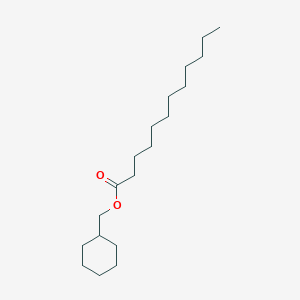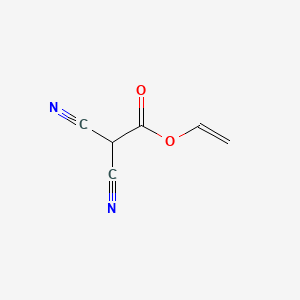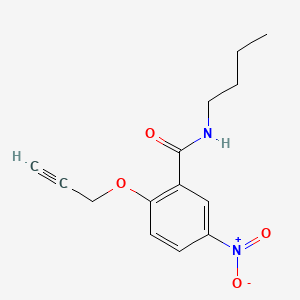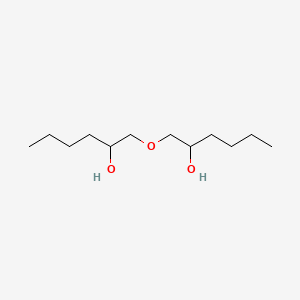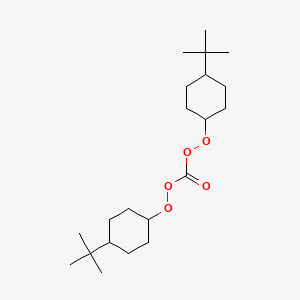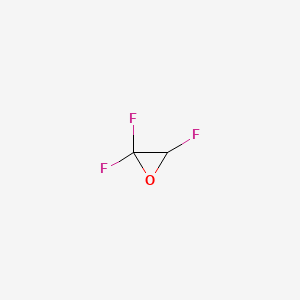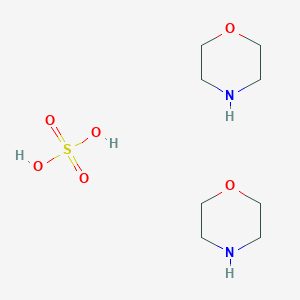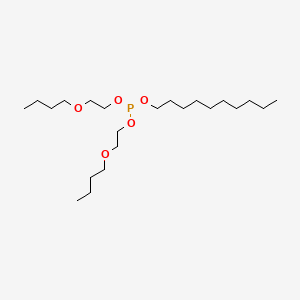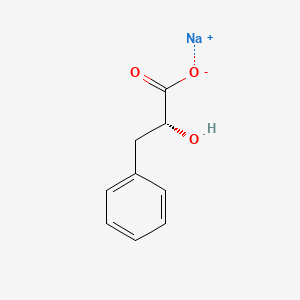
Sodium (R)-3-phenyllactate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium ®-3-phenyllactate is a sodium salt of ®-3-phenyllactic acid, a chiral molecule with a phenyl group attached to the third carbon of a lactic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium ®-3-phenyllactate typically involves the neutralization of ®-3-phenyllactic acid with sodium hydroxide. The reaction is straightforward and can be represented as follows:
(R)-3-phenyllactic acid+NaOH→Sodium (R)-3-phenyllactate+H2O
Industrial Production Methods: Industrial production of Sodium ®-3-phenyllactate may involve the fermentation of specific microorganisms that produce ®-3-phenyllactic acid, followed by its extraction and neutralization with sodium hydroxide. The fermentation process is optimized for high yield and purity of the desired enantiomer.
Types of Reactions:
Oxidation: Sodium ®-3-phenyllactate can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of Sodium ®-3-phenyllactate can yield alcohol derivatives, depending on the reducing agents used.
Substitution: The phenyl group in Sodium ®-3-phenyllactate can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) or chlorine (Cl2).
Major Products:
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of ®-3-phenyllactic alcohol.
Substitution: Formation of nitro or halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium ®-3-phenyllactate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its antimicrobial properties and potential use as a preservative.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of biodegradable polymers and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Sodium ®-3-phenyllactate involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: It disrupts microbial cell membranes, leading to cell lysis and death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells.
Vergleich Mit ähnlichen Verbindungen
Sodium ®-3-phenyllactate can be compared with other similar compounds, such as:
Sodium (S)-3-phenyllactate: The enantiomer of Sodium ®-3-phenyllactate, with different biological activities and properties.
Sodium lactate: A simpler analog without the phenyl group, used widely in medical and industrial applications.
Sodium mandelate: Another aromatic alpha-hydroxy acid salt, used in similar applications but with different chemical properties.
Uniqueness: Sodium ®-3-phenyllactate is unique due to its chiral nature and the presence of the phenyl group, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
85391-15-7 |
|---|---|
Molekularformel |
C9H9NaO3 |
Molekulargewicht |
188.16 g/mol |
IUPAC-Name |
sodium;(2R)-2-hydroxy-3-phenylpropanoate |
InChI |
InChI=1S/C9H10O3.Na/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8,10H,6H2,(H,11,12);/q;+1/p-1/t8-;/m1./s1 |
InChI-Schlüssel |
DVSAFLNBVQKEKE-DDWIOCJRSA-M |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)[O-])O.[Na+] |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


